7-Methoxy-1-tetralone Oxime

Descripción general

Descripción

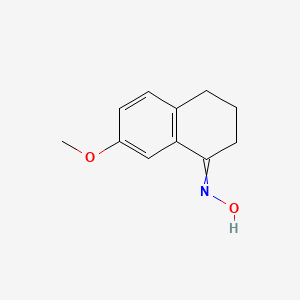

7-Methoxy-1-tetralone Oxime is a chemical compound with the molecular formula C11H13NO2. It is a derivative of 7-methoxy-1-tetralone, which is an important intermediate in the synthesis of various pharmaceutical compounds, including opioid analgesics like dezocine . The oxime functional group (-C=N-OH) in this compound makes it a valuable compound for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-tetralone Oxime typically involves the oximation of 7-methoxy-1-tetralone. The process begins with the preparation of 7-methoxy-1-tetralone, which can be synthesized through a multi-step continuous-flow strategy. This involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently treated with methanesulfonic acid to yield 7-methoxy-1-tetralone .

To convert 7-methoxy-1-tetralone to its oxime derivative, the ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and scalability. This method offers significant advantages over traditional batch processes, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 7-Methoxy-1-tetralone Oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Recent studies have highlighted the anti-tumor effects of 7-methoxy-1-tetralone, particularly in the context of hepatocellular carcinoma (HCC). Research indicates that this compound can induce apoptosis and inhibit cell proliferation and migration in HCC cells.

Key Findings:

- Mechanism of Action : The compound downregulates several proteins associated with cancer progression, including c-Met, phosphorylated AKT (p-AKT), NF-κB, and matrix metallopeptidases MMP2 and MMP9. These proteins are crucial for tumor growth and metastasis .

- In Vivo Studies : In animal models, treatment with 7-methoxy-1-tetralone resulted in a significant reduction in tumor size without adversely affecting body weight or organ indices, suggesting a favorable safety profile .

Synthesis of Pharmaceutical Compounds

7-Methoxy-1-tetralone is utilized as a precursor in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of agomelatine, an antidepressant with melatonergic properties.

Synthesis Overview:

- The compound undergoes several chemical transformations to yield (7-methoxy-1-naphthyl)acetonitrile, which is subsequently converted into agomelatine. This process involves steps such as aromatization and saponification .

Agricultural Applications

The compound's derivatives have been studied for their potential use in agriculture, particularly as insecticides. The active components derived from 7-methoxy-1-tetralone have shown insecticidal activities against various pests.

Research Insights:

- Extracts from plants containing 7-methoxy-1-tetralone have demonstrated moderate inhibitory effects on insect populations, indicating its potential as a natural pesticide .

Chemical Engineering

In chemical engineering contexts, 7-methoxy-1-tetralone serves as an organic intermediate. Its structural properties make it suitable for various synthetic pathways leading to more complex molecules used in different industrial applications .

Case Studies and Experimental Data

Mecanismo De Acción

The mechanism of action of 7-Methoxy-1-tetralone Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. In the case of its use as an intermediate in the synthesis of dezocine, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient, which acts on opioid receptors to exert its analgesic effects .

Comparación Con Compuestos Similares

7-Methoxy-1-tetralone: The parent compound without the oxime group.

7-Nitro-1-tetralone: A nitro derivative with different chemical properties.

7-Fluoro-1-tetralone: A fluorinated derivative with unique reactivity.

Uniqueness: 7-Methoxy-1-tetralone Oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Actividad Biológica

7-Methoxy-1-tetralone oxime is a derivative of 7-methoxy-1-tetralone, recognized for its potential biological activities, particularly in the field of oncology. This compound has garnered attention for its role as an intermediate in the synthesis of various pharmaceuticals, including opioid analgesics. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13NO2

- CAS Number : 20175-97-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The oxime group allows for hydrogen bonding with biological molecules, influencing their activity. The compound is noted for its ability to induce apoptosis and inhibit cell proliferation and migration in cancer cells.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer effects of this compound, particularly against hepatocellular carcinoma (HCC). Key findings from research include:

- Cell Proliferation and Migration : The compound significantly suppresses the proliferation and migratory capabilities of HepG2 cells, a model for HCC. This was assessed using MTT assays and wound healing assays, demonstrating a clear reduction in cell viability and movement following treatment with varying concentrations of the compound .

- Induction of Apoptosis : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in HepG2 cells. The study reported significant changes in protein expression levels associated with apoptosis pathways .

In Vivo Studies

In vivo studies using BALB/c nude mice implanted with HepG2 cells showed that treatment with this compound resulted in significant tumor growth inhibition without adverse effects on body weight or organ indices. The tumor inhibition rates were reported as follows:

Protein Expression Changes

Western blot analyses revealed that treatment with this compound led to decreased levels of several key proteins involved in cancer progression:

- c-Met

- Phosphorylated AKT (p-AKT)

- NF-κB

- Matrix metalloproteinases (MMP2/MMP9)

These proteins are critical mediators in cell signaling pathways that regulate proliferation, migration, and invasion in cancer cells .

Summary of Research Findings

Propiedades

IUPAC Name |

N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTUAOKEKZVEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=NO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.